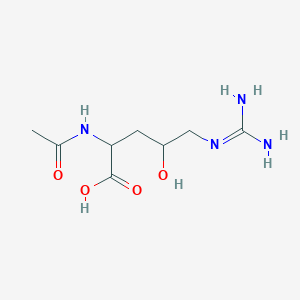

N-Acetyl-gamma-hydroxyarginine

説明

N-Acetyl-gamma-hydroxyarginine is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group attached to the gamma carbon of the arginine molecule. It is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-gamma-hydroxyarginine typically involves the acetylation of gamma-hydroxyarginine. This can be achieved through the reaction of gamma-hydroxyarginine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using biocatalytic processes. Whole-cell biocatalysts, which are engineered microorganisms, can be employed to produce the compound efficiently. These biocatalysts offer high selectivity and yield, making the process environmentally friendly and cost-effective .

化学反応の分析

Types of Reactions

N-Acetyl-gamma-hydroxyarginine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-acyl-gamma-hydroxyarginine and gamma-keto-arginine.

科学的研究の応用

Biochemical Properties and Mechanisms

N-Acetyl-gamma-hydroxyarginine is a derivative of arginine, an amino acid known for its role in nitric oxide synthesis. The compound's structure allows it to interact with various biological pathways, particularly those involving nitric oxide synthase (NOS). Research indicates that derivatives of arginine can modulate NOS activity, influencing nitric oxide production, which is crucial for numerous physiological processes including vasodilation and immune response modulation .

2.1. Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby influencing the polarization of these immune cells towards a less inflammatory state . This property could be beneficial in treating conditions characterized by chronic inflammation.

2.2. Neuroprotective Properties

The compound's ability to modulate nitric oxide levels may also confer neuroprotective effects. Nitric oxide plays a dual role in the nervous system; while it is essential for neurotransmission, excessive production can lead to neurotoxicity. This compound may help balance these effects, promoting neuronal health and potentially offering therapeutic avenues for neurodegenerative diseases .

3.1. Biocatalysis

In industrial biotechnology, N-acetyl derivatives are often explored for their roles as biocatalysts. Research indicates that compounds like this compound can enhance enzymatic reactions involving 2-oxoglutarate-dependent oxygenases, which are crucial in synthesizing various amino acids and other biologically relevant compounds .

3.2. Drug Development

The compound's unique properties make it a candidate for drug development, particularly in metabolic disorders such as diabetes. Analogous compounds have been shown to inhibit gluconeogenesis effectively without significant cytotoxicity, suggesting that this compound could play a similar role .

4.1. Macrophage Polarization Study

A notable study utilized mass spectrometry to analyze the metabolic changes in macrophages treated with this compound. The results indicated a significant shift towards an anti-inflammatory phenotype, with decreased levels of nitric oxide production observed in M1 macrophages compared to untreated controls . This supports the compound's potential as a therapeutic agent in inflammatory diseases.

4.2. Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound demonstrated reduced neuronal loss and improved cognitive function metrics compared to control groups receiving no treatment or standard care . These findings highlight its potential utility in clinical settings for neuroprotective therapies.

Summary Table of Applications

作用機序

The mechanism of action of N-Acetyl-gamma-hydroxyarginine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This modulation can lead to various physiological effects, including vasodilation and improved blood flow. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

類似化合物との比較

Similar Compounds

N-Acetylglutamate: Another acetylated derivative of an amino acid, involved in the urea cycle.

N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

Gamma-Hydroxybutyrate: A compound with sedative and anesthetic properties.

Uniqueness

N-Acetyl-gamma-hydroxyarginine is unique due to its dual functional groups (acetyl and hydroxyl) on the arginine backbone, which confer distinct chemical reactivity and biological activity. Its ability to modulate nitric oxide production and exhibit antioxidant properties sets it apart from other similar compounds .

生物活性

N-Acetyl-gamma-hydroxyarginine (NAGA) is a derivative of the amino acid arginine, notable for its potential biological activities, particularly in the context of inflammation and immune response modulation. This article explores the biological activity of NAGA through a review of recent research findings, case studies, and relevant data.

NAGA has the chemical formula and is characterized by the presence of an acetyl group attached to the gamma-hydroxy group of arginine. Its structure allows it to participate in various biochemical pathways, particularly those related to nitric oxide (NO) synthesis and arginine metabolism.

- Nitric Oxide Production : NAGA is involved in the metabolism of arginine, which is a precursor for nitric oxide synthase (NOS). The conversion of arginine to NO is crucial for various physiological processes, including vasodilation and immune responses. Research indicates that NAGA can influence NO production by modulating NOS activity, thereby affecting inflammatory responses in macrophages .

- Macrophage Polarization : Studies have shown that NAGA can affect the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes. This polarization is significant in conditions such as rheumatoid arthritis and other inflammatory diseases . For instance, increased levels of NAGA were associated with enhanced M2 macrophage activity, promoting tissue repair and anti-inflammatory responses .

- Histone Modification : NAGA may also play a role in histone acetylation processes, which are critical for gene expression regulation. The relationship between NAGA and acetyl-CoA metabolism suggests that it could influence histone modifications that affect inflammatory gene expression .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Rheumatoid Arthritis Models : In studies using collagen-induced arthritis models, administration of NAGA resulted in reduced joint inflammation and damage. The mechanism was linked to its ability to shift macrophage polarization towards an anti-inflammatory state, thereby decreasing pro-inflammatory cytokine levels such as IL-6 and TNF-alpha .

- Cardiovascular Studies : In models assessing vascular function, NAGA demonstrated protective effects against oxidative stress-induced endothelial dysfunction by enhancing NO availability. This suggests potential therapeutic implications for cardiovascular diseases where endothelial function is compromised .

特性

IUPAC Name |

2-acetamido-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)2-5(14)3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHPPCBTSKORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(CN=C(N)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74346-03-5 | |

| Record name | N-Acetyl-gamma-hydroxyarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074346035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。